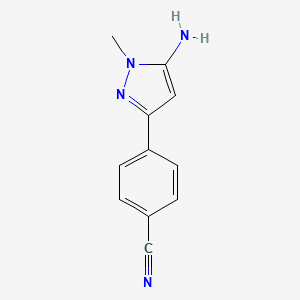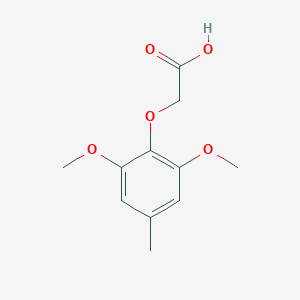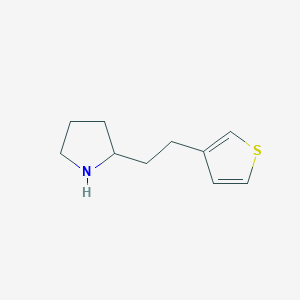
4-(5-Amino-1-methyl-1H-pyrazol-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1-methyl-1H-pyrazol-3-yl)benzonitrile is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a benzonitrile moiety, making it an interesting scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)benzonitrile typically involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions . The resulting intermediate is then treated with triethoxyorthoformate in acetic anhydride to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Amino-1-methyl-1H-pyrazol-3-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole with similar structural features but different substituents on the pyrazole ring.
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile: A compound with a similar pyrazole core but different functional groups.
Uniqueness: 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a benzonitrile moiety makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
CAS No. |
1414568-28-7 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(5-amino-1-methylpyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-15-11(13)6-10(14-15)9-4-2-8(7-12)3-5-9/h2-6H,13H2,1H3 |
InChI Key |
WVLBJQUWUJUJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















aminedihydrochloride](/img/structure/B13602359.png)
